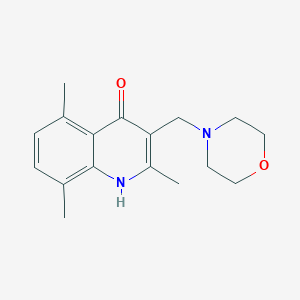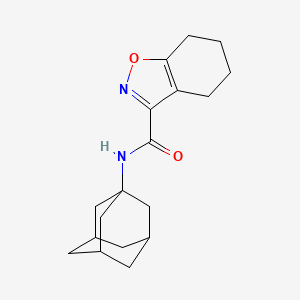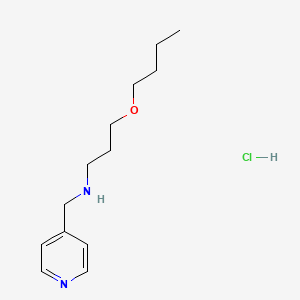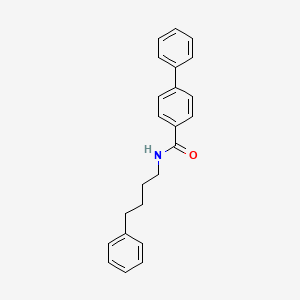amine hydrochloride](/img/structure/B4676544.png)
[2-(2-methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride
描述
[2-(2-methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs and is structurally related to ketamine and phencyclidine (PCP). MXE has been used for recreational purposes due to its dissociative and hallucinogenic effects. However, it has also gained attention in scientific research due to its potential therapeutic applications.
作用机制
MXE acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory processes. By blocking the NMDA receptor, MXE produces dissociative and hallucinogenic effects. MXE also acts as a serotonin and dopamine reuptake inhibitor, further contributing to its psychoactive effects.
Biochemical and Physiological Effects:
MXE produces a range of biochemical and physiological effects. It can cause dissociation, hallucinations, and altered perception of time and space. MXE has also been found to increase heart rate, blood pressure, and body temperature. At higher doses, it can cause respiratory depression and even death.
实验室实验的优点和局限性
MXE has advantages and limitations when used in lab experiments. Its dissociative and hallucinogenic effects make it useful for studying the NMDA receptor and its role in learning and memory processes. However, its potential for abuse and toxicity limits its use in animal and human studies.
未来方向
There are several future directions for MXE research. One potential area of study is its use in treating addiction to other drugs. MXE has been found to reduce drug-seeking behavior in animal models of addiction. Another potential area of study is its use in pain management. MXE has been found to have analgesic effects in animal models. Further research is needed to determine the safety and efficacy of MXE for these applications.
Conclusion:
In conclusion, [2-(2-methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride, or MXE, is a dissociative anesthetic drug that has gained attention in scientific research for its potential therapeutic applications. MXE acts as a non-competitive antagonist of the NMDA receptor and has been found to have analgesic, anxiolytic, and antidepressant effects. Future research is needed to determine the safety and efficacy of MXE for these applications.
科学研究应用
MXE has been studied for its potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and pain management. It has been found to have analgesic, anxiolytic, and antidepressant effects. MXE has also been studied for its potential use in treating addiction to other drugs such as opioids and alcohol.
属性
IUPAC Name |
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS.ClH/c1-16-14-7-3-2-5-12(14)8-9-15-11-13-6-4-10-17-13;/h2-7,10,15H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKJJKFMQXQGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4676463.png)
![ethyl 2-{[2-(4-bromophenoxy)ethyl]thio}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4676470.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676481.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4676485.png)

![2-(2-fluorophenyl)-4-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676502.png)

![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4676524.png)


![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4676549.png)

![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4676572.png)